molecular formula C11H19N B13108904 3,6-Dimethyloctahydro-5,8-methanoindolizine

3,6-Dimethyloctahydro-5,8-methanoindolizine

Cat. No.: B13108904
M. Wt: 165.27 g/mol
InChI Key: BXMNNCMHXFMNFL-UHFFFAOYSA-N
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Description

3,6-Dimethyloctahydro-5,8-methanoindolizine is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₉N. This compound is part of the indolizine family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dimethyloctahydro-5,8-methanoindolizine can be achieved through several methods, including cyclocondensations, cycloadditions, cyclization/eliminations, and cycloisomerizations . One common approach involves the reaction of substituted 2-chloropyridinium bromides with 2-amino-1,1,3-tricyanopropene in the presence of triethylamine (Et₃N). This reaction yields a dihydropyridin-1(2H)-yl anion, which undergoes Thorpe–Ziegler-type cyclization to form the indolizine core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyloctahydro-5,8-methanoindolizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to achieve desired properties and functionalities .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3,6-Dimethyloctahydro-5,8-methanoindolizine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby providing therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyloctahydro-5,8-methanoindolizine is unique due to its specific structural features and the presence of the indolizine core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C11H19N

Molecular Weight

165.27 g/mol

IUPAC Name

3,9-dimethyl-2-azatricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C11H19N/c1-7-5-9-6-11(7)12-8(2)3-4-10(9)12/h7-11H,3-6H2,1-2H3

InChI Key

BXMNNCMHXFMNFL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2N1C3CC2CC3C

Origin of Product

United States

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